molecular formula C21H15FN2O B2979363 1-Benzyl-4-(4-fluorophenoxy)phthalazine CAS No. 338404-25-4

1-Benzyl-4-(4-fluorophenoxy)phthalazine

Cat. No. B2979363
CAS RN: 338404-25-4
M. Wt: 330.362
InChI Key: LEEPPYSDALQDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Benzyl-4-(4-fluorophenoxy)phthalazine” is a chemical compound with the molecular formula C21H15FN2O . It is a complex organic compound that is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 21 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be found in chemical databases like ChemSpider .

Scientific Research Applications

Polymer Development

The synthesis and utilization of phthalazine derivatives, including compounds structurally related to 1-Benzyl-4-(4-fluorophenoxy)phthalazine, have been explored for the development of high-performance polymers. Notably, phthalazinone derivatives have been used in creating polymers with exceptional thermal stability and glass transition temperatures approaching 300°C. These polymers exhibit significant potential in engineering plastics and membrane materials due to their outstanding solubility and thermal properties. The creation of these polymers involves the polycondensation of phthalazinone derivatives with various dihalides or dinitro compounds, leading to materials with potential applications in optical waveguides and other high-tech areas (N. Berard, M. Paventi, K. Chan, A. S. Hay, 1994); (Shude Xiao, Jinyan Wang, Kun Jin, X. Jian, Q. Peng, 2003).

Drug Discovery and Pharmacological Applications

Phthalazine derivatives have shown promising results in drug discovery, particularly as inhibitors of poly(ADP-ribose) polymerase (PARP), a target for cancer therapy. A novel series of substituted 4-benzyl-2H-phthalazin-1-ones demonstrated significant enzyme and cellular potency against both PARP-1 and PARP-2. Optimized compounds from this series exhibited good pharmacokinetic profiles and in vivo activity in cancer models, making them potential candidates for the treatment of BRCA1- and BRCA2-defective cancers (K. Menear et al., 2008).

Antimicrobial and Antifungal Activities

Phthalazine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Some compounds showed promising effects against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as novel antimicrobial agents. This research suggests the versatility of phthalazine derivatives in developing new therapeutics for treating infectious diseases (P. C. Shyma, B. Kalluraya, S. K. Peethambar, A. M. Vijesh, 2016).

Cancer Research

Research into 1,4-disubstituted phthalazines has identified compounds with higher anticancer activity than cisplatin in vitro against various cancer cell lines. This highlights the potential of phthalazine derivatives in the development of new anticancer drugs, offering alternatives to traditional chemotherapy agents (Juan Li, Yan-fang Zhao, X. Yuan, Jingjing Xu, P. Gong, 2006).

properties

IUPAC Name

1-benzyl-4-(4-fluorophenoxy)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O/c22-16-10-12-17(13-11-16)25-21-19-9-5-4-8-18(19)20(23-24-21)14-15-6-2-1-3-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEPPYSDALQDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.